molecular formula C20H30N2O3S B5981047 3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide

Cat. No.: B5981047
M. Wt: 378.5 g/mol
InChI Key: IDHRCYKNJBKVJK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a piperidine ring attached to a thianyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Attachment of the Thianyl Group:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine.

    Final Coupling: The final step involves coupling the piperidine-thianyl intermediate with the benzamide core under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.

    Substitution: Formation of 3,5-dimethoxybenzamide derivatives with various substituents.

Scientific Research Applications

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. For instance, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the piperidine and thianyl groups, making it less complex.

    N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    3,5-dimethoxy-N-[[1-(piperidin-3-yl]methyl]benzamide: Lacks the thianyl group, which may influence its overall properties.

Uniqueness

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide is unique due to the combination of methoxy, piperidine, and thianyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethoxy-N-[[1-(thian-4-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-24-18-10-16(11-19(12-18)25-2)20(23)21-13-15-4-3-7-22(14-15)17-5-8-26-9-6-17/h10-12,15,17H,3-9,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHRCYKNJBKVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C3CCSCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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